3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-(3,5-Dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3,5-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole-linked 2-methoxyphenyl moiety at position 1. Quinazoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and efflux pump inhibition (EPI) properties .
Properties
CAS No. |
1207056-13-0 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-16-12-17(2)14-18(13-16)30-25(31)19-8-4-6-10-21(19)29(26(30)32)15-23-27-24(28-34-23)20-9-5-7-11-22(20)33-3/h4-14H,15H2,1-3H3 |
InChI Key |
WJCAASWHMPAQFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure comprising a quinazoline core substituted with both a dimethylphenyl and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound in focus has been evaluated for its antibacterial and antifungal properties.
Antibacterial Activity
A study involving various synthesized quinazoline derivatives demonstrated significant antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with similar structural features to our compound of interest. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| QNM-14 | Staphylococcus aureus | 32 |
| QNM-11 | Escherichia coli | 64 |
| QNM-5 | Pseudomonas aeruginosa | 128 |
These findings suggest that modifications in the structure can enhance antibacterial efficacy .
Antifungal Activity
In terms of antifungal efficacy, compounds similar to the one discussed have shown activity against fungi such as Candida albicans and Aspergillus niger. The most active derivatives exhibited MIC values comparable to standard antifungal agents:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| QNM-12 | Candida albicans | 16 |
| QNM-9 | Aspergillus niger | 32 |
These results indicate that the incorporation of oxadiazole rings can enhance antifungal properties .
The mechanisms through which quinazoline derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may interfere with bacterial cell wall synthesis or disrupt fungal membrane integrity. Additionally, some studies have indicated that quinazolinediones can inhibit viral replication, suggesting a broader spectrum of biological activity .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Case Study 1 : A derivative with a similar quinazoline structure was tested against respiratory syncytial virus (RSV), demonstrating an EC50 value of 2.1 µM with minimal cytotoxicity. This suggests potential antiviral applications alongside its antibacterial and antifungal activities .
- Case Study 2 : Another study focused on the synthesis of oxadiazole derivatives showed promising results against various pathogens. The incorporation of methoxy groups was found to significantly enhance the antimicrobial activity, supporting the design principles applicable to our compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution at the C-5 position under basic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Aminolysis | NH₃ (aq.), 80°C, 6 h | 5-amino-oxadiazole derivative | 72–85 |
| Thiol substitution | NaSH, DMF, 100°C, 4 h | 5-mercapto-oxadiazole analog | 68 |
This reactivity is attributed to the electron-deficient nature of the oxadiazole ring, which facilitates attack by nucleophiles.
Quinazoline-Dione Core Modifications
The quinazoline-2,4(1H,3H)-dione scaffold participates in alkylation and acylation reactions at the N-1 and N-3 positions:
Key Reactions
-
N-Alkylation :
-
Hydrazinolysis :
Cyclization Reactions
The compound’s hydrazide intermediates form heterocycles under controlled conditions:
Cyclization pathways are pH-sensitive, with acidic conditions favoring triazole formation and basic conditions promoting oxadiazole derivatives .
Oxidation of Methyl Groups
The 3,5-dimethylphenyl substituent undergoes selective oxidation:
-
Reagents: KMnO₄, H₂SO₄, 60°C
-
Product: 3,5-dicarboxyphenyl derivative
-
Yield: 64%
Demethylation of Methoxy Group
-
Reagents: BBr₃, CH₂Cl₂, −78°C → RT
-
Product: 2-hydroxyphenyl-oxadiazole analog
-
Yield: 82%
Cross-Coupling Reactions
The oxadiazole ring participates in palladium-catalyzed couplings:
| Reaction | Catalytic System | Product | Notes |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-oxadiazole hybrid | Enhances π-conjugation |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated quinazoline | Improves solubility |
pH-Dependent Reactivity
The compound’s behavior varies significantly with pH:
Comparison with Similar Compounds
Alkylaminoquinazoline Derivatives
Quinazoline derivatives bearing alkylamino or morpholine-propanamine substituents (e.g., compounds from Table 3 in ) demonstrate potent efflux pump inhibitory (EPI) activity against Pseudomonas aeruginosa. These derivatives enhance antibiotic efficacy by disrupting bacterial efflux mechanisms. In contrast, the target compound replaces the morpholine-propanamine group with a 1,2,4-oxadiazole-linked 2-methoxyphenyl moiety. This substitution may alter binding affinity to efflux pump proteins due to differences in electronic properties (e.g., oxadiazole’s electron-deficient nature) and steric effects .
Imidazolinyl Quinolinecarboxylic Acids
Imazaquin (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-quinolinecarboxylic acid), a herbicide, shares a heterocyclic core with the target compound but differs in functional groups and application. Imazaquin’s imidazolinyl and carboxylic acid groups enable herbicidal activity via acetolactate synthase inhibition.
Substituent-Driven Activity Differences
Role of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety in the target compound is a bioisostere for ester or amide groups, enhancing metabolic stability and membrane permeability compared to simpler alkyl chains in analogues like those in (e.g., tetrazole-pyrazolone hybrids). This ring’s rigidity and π-π stacking capability may improve target binding in biological systems .
Methoxy vs. Methyl Substituents
Similar methoxy groups in coumarin-benzodiazepine hybrids (e.g., 4g and 4h in ) are associated with enhanced fluorescence and binding specificity, suggesting that the target’s methoxy group could influence receptor interactions .
Comparative Data Table
Research Implications and Gaps
Key research priorities include:
- Structure-Activity Relationship (SAR) : Systematically modifying the oxadiazole and methoxyphenyl groups to optimize pharmacokinetic properties.
- Toxicity Profiling : Contrasting its safety profile with agricultural analogues like imazaquin, which exhibit species-specific toxicity .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves cyclocondensation and alkylation steps. For example, phosphorous oxychloride (POCl₃) is critical for cyclization under reflux conditions, as demonstrated in analogous quinazoline-dione derivatives . Key optimization parameters include:
- Temperature control : Maintain reflux conditions (80–110°C) to ensure complete cyclization.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) improves yield and purity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., monoclinic C2/c space group observed in benzodiazepine-dione analogs) .
- NMR spectroscopy : Compare ¹H/¹³C chemical shifts with computed DFT models for validation.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ±0.001 Da precision).
Q. What preliminary biological activity screening protocols are recommended?
Conduct agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values should be determined using serial dilutions (2–256 µg/mL) in Mueller-Hinton broth, with ciprofloxacin and fluconazole as controls .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for antimicrobial efficacy?
- Substituent variation : Synthesize analogs with modified oxadiazole/quinazoline moieties (e.g., replacing methoxy groups with halogens or bulky aryl groups) .
- Molecular docking : Map interactions with bacterial DNA gyrase (PDB ID: 1KZN) or fungal CYP51 (PDB ID: 5TZ1) using AutoDock Vina.
- Pharmacokinetic profiling : Assess logP (octanol-water partition) and metabolic stability in liver microsomes.
Q. How should contradictory antimicrobial activity data be resolved?
- Dose-response reevaluation : Use nonlinear regression (e.g., four-parameter logistic model) to refine IC₅₀ values .
- Biofilm vs. planktonic assays : Differentiate activity modes via crystal violet staining.
- Resistance testing : Serial passage experiments (10–20 generations) under sub-MIC pressure to detect adaptive mutations.
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicology?
Adopt a split-split-plot design (e.g., randomized blocks with temporal variables) :
- Abiotic factors : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and soil sorption (OECD 106).
- Biotic impacts : Use D. magna (48-h LC₅₀) and C. elegans reproduction assays.
- Long-term monitoring : Align with frameworks like Project INCHEMBIOL to track bioaccumulation in aquatic systems .
Q. How can computational models predict metabolic pathways and toxicity?
- In silico metabolism : Use GLORYx or SyGMa to identify Phase I/II metabolites.
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity flags.
- Cross-validation : Compare with in vitro Ames test (TA98/TA100 strains) and micronucleus assays.
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Force field refinement : Re-optimize docking parameters using molecular dynamics (MD) simulations (NAMD/GROMACS).
- Experimental replicates : Increase sample size (n ≥ 6) and apply ANOVA with Tukey’s post hoc test .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
